1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
1'-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran core fused to a piperidine ring via a spiro junction. The piperidine nitrogen is substituted with a furan-2-carbonyl group, imparting distinct electronic and steric properties. This scaffold is structurally related to sigma-1 receptor (S1R) ligands and enzyme inhibitors, with its activity influenced by the substituent at the 1'-position .
Key structural attributes:
Properties
IUPAC Name |
1'-(furan-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(14-7-3-10-21-14)18-9-4-8-17(11-18)13-6-2-1-5-12(13)16(20)22-17/h1-3,5-7,10H,4,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOKCQOGQJTHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=CO3)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura cross-coupling reactions. This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules . The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
1’-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. The furan and benzofuran moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of signaling pathways .
Comparison with Similar Compounds
Substituent Variations at the 1'-Position
The 1'-position of the piperidine ring is critical for biological activity. Comparative data for select analogs:
Key Observations :
- Electron-withdrawing groups (e.g., bromobenzoyl in BJ11682) increase molecular weight and may enhance binding affinity through halogen bonding .
- Bulkier substituents (e.g., quinoline in ) likely reduce solubility but improve target engagement in hydrophobic pockets .
- Fluorinated analogs (e.g., [18F]fluspidine) are optimized for pharmacokinetics and blood-brain barrier penetration in imaging applications .
Core Structural Modifications
Variations in the spiro framework alter bioactivity and physicochemical properties:
Key Observations :
- Piperidine vs.
- Spiro-cyclobutane systems (Phainanoids) demonstrate enhanced bioactivity, highlighting the role of strained rings in target engagement .
Key Observations :
- Piperidine-based PARP inhibitors () demonstrate the scaffold’s versatility in enzyme targeting, though substituent choice dictates potency .
Biological Activity
1'-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro structure that combines elements of benzofuran and piperidine, which may contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 302.30 g/mol. The unique arrangement of functional groups allows for interactions with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Induction of Apoptosis : Studies have indicated that this compound may promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays on various cancer cell lines have shown significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 21.6 | Induction of apoptosis |
| HCT-116 | 15.4 | Inhibition of cell proliferation |
| HepG-2 | 18.9 | Modulation of metabolic pathways |
These findings suggest that the compound selectively targets cancer cells while exhibiting minimal toxicity towards normal cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several case studies have explored the biological activity of related compounds within the same structural class:
- Study on Spiro Pyrazole-Oxindole Analogues :
- Research on Benzofuran Derivatives :
Q & A
Basic: What are the established synthetic routes for 1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one, and how do reaction conditions influence yield?
The synthesis of spiro piperidine derivatives often involves multistep reactions, including cyclization and acylation. For example, Parham et al. (1976) demonstrated that spiro[isobenzofuran-1(3H),4'-piperidine] derivatives can be synthesized via cycloaddition or Friedel-Crafts alkylation, followed by acylation with carbonyl chlorides . Key factors include:
- Catalysts : Use of Lewis acids (e.g., AlCl₃) to facilitate acylation.
- Temperature : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Yields range from 60–85%, with impurities arising from incomplete cyclization or over-acylation.
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation of this spiro compound?
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and furan ring vibrations at 1500–1600 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~275–300 Da). Fragmentation patterns confirm the spiro core and furan substituents .
- X-ray Crystallography : Resolves spiro junction geometry and dihedral angles between benzofuran and piperidine moieties. Example: Spiro xanthene derivatives show bond angles of 109.5° at the spiro carbon .
Advanced: How does the compound’s reactivity vary under acidic or basic conditions, and what decomposition products form?
- Acidic Conditions : The furan ring may undergo protonation, leading to ring-opening or polymerization. Piperidine nitrogen can protonate, reducing nucleophilicity .
- Basic Conditions : Hydrolysis of the carbonyl group is possible, forming carboxylic acid derivatives. No decomposition data exists for this compound, but analogous spiro piperidines show stability in pH 5–9 buffers .
- Thermal Stability : Limited data, but spiro compounds generally degrade above 200°C, releasing CO and aromatic hydrocarbons .
Advanced: What computational modeling approaches predict the compound’s bioavailability and target binding affinity?
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to estimate blood-brain barrier permeability. LogP values (~2.5) suggest moderate lipophilicity .
- Docking Studies : The furan carbonyl may form hydrogen bonds with kinase active sites (e.g., PI3K or MAPK). Spiro rigidity reduces conformational entropy, enhancing binding specificity .
- ADMET Predictions : Use QSAR models to assess CYP450 metabolism (likely substrate of CYP3A4) and potential hepatotoxicity .
Safety and Handling: What precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : Classified as Category 4 oral toxicity (LD₅₀ > 500 mg/kg in rats) and skin/eye irritant .
Research Applications: How is this compound utilized in developing kinase inhibitors or antimicrobial agents?
- Kinase Inhibition : The spiro core mimics ATP-binding pockets. Modifications at the furan carbonyl enhance selectivity; e.g., pyrazole-substituted analogs show IC₅₀ values < 100 nM against EGFR .
- Antimicrobial Activity : Benzofuran derivatives disrupt bacterial membrane integrity. Preliminary MIC values against S. aureus are ~8 µg/mL, but resistance mechanisms (e.g., efflux pumps) require further study .
Data Gaps and Contradictions: What conflicting evidence exists regarding its stability or bioactivity?
- Stability : While safety data sheets claim stability under recommended storage, no empirical decomposition studies exist .
- Bioactivity : Some studies report nanomolar IC₅₀ values in kinase assays , while others note poor solubility (logS = -4.2) limiting in vivo efficacy .
- Resolution : Use accelerated stability testing (40°C/75% RH for 6 months) and formulation optimization (e.g., PEGylation) .
Methodological Challenges: What experimental limitations affect reproducibility in synthesizing or analyzing this compound?
- Synthesis : Batch-to-batch variability in spiro junction formation due to sensitivity to moisture .
- Analytical : Overlapping NMR signals (e.g., piperidine CH₂ and benzofuran protons) complicate purity assessment. Use 2D NMR (HSQC, HMBC) for resolution .
- Biological Assays : Fluorescence interference from the benzofuran moiety requires quenching controls in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
